2-(Bromomethyl)-1-propoxybutane
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Overview
Description
2-(Bromomethyl)-1-propoxybutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a propoxybutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-propoxybutane can be achieved through several methods. One common approach involves the bromination of 1-propoxybutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents such as acetone, dichloromethane, or acetonitrile can facilitate the reaction and improve the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-propoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination: Alkenes.
Oxidation: Alcohols, carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
2-(Bromomethyl)-1-propoxybutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-propoxybutane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl compound with a different backbone structure.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
2-Bromobenzyl bromide: Features a bromomethyl group attached to a benzene ring.
Uniqueness
2-(Bromomethyl)-1-propoxybutane is unique due to its specific propoxybutane backbone, which imparts distinct reactivity and properties compared to other bromomethyl compounds. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C8H17BrO |
---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-(propoxymethyl)butane |
InChI |
InChI=1S/C8H17BrO/c1-3-5-10-7-8(4-2)6-9/h8H,3-7H2,1-2H3 |
InChI Key |
FSRKEKQQOUKYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(CC)CBr |
Origin of Product |
United States |
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